molecular formula C7H10F3N3 B13563658 1-(1-ethyl-1H-imidazol-5-yl)-2,2,2-trifluoroethan-1-amine

1-(1-ethyl-1H-imidazol-5-yl)-2,2,2-trifluoroethan-1-amine

Cat. No.: B13563658
M. Wt: 193.17 g/mol
InChI Key: HYCWOHJHSQUOAB-UHFFFAOYSA-N
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Description

1-(1-ethyl-1H-imidazol-5-yl)-2,2,2-trifluoroethan-1-amine is a chemical compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-ethyl-1H-imidazol-5-yl)-2,2,2-trifluoroethan-1-amine typically involves the reaction of 1-ethyl-1H-imidazole with a trifluoroethylating agent. One common method involves the use of trifluoroethylamine as the trifluoroethylating agent. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The reaction conditions often include the use of a suitable solvent, such as tetrahydrofuran (THF) or methanol, and a base, such as triethylamine, to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent quality control measures are essential in industrial production to meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions

1-(1-ethyl-1H-imidazol-5-yl)-2,2,2-trifluoroethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoroethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products Formed

    Oxidation: Formation of corresponding imidazole N-oxide derivatives.

    Reduction: Formation of the reduced amine derivative.

    Substitution: Formation of substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-(1-ethyl-1H-imidazol-5-yl)-2,2,2-trifluoroethan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1-ethyl-1H-imidazol-5-yl)-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets. For instance, it can act as a modulator of serotonin receptors, influencing neurotransmitter activity in the brain. The compound’s trifluoroethyl group enhances its binding affinity and selectivity towards these receptors, making it a potential candidate for the development of new antidepressant drugs .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1-ethyl-1H-imidazol-5-yl)-2,2,2-trifluoroethan-1-amine stands out due to its trifluoroethyl group, which imparts unique chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound for drug development and other applications where enhanced stability and bioavailability are desired.

Properties

Molecular Formula

C7H10F3N3

Molecular Weight

193.17 g/mol

IUPAC Name

1-(3-ethylimidazol-4-yl)-2,2,2-trifluoroethanamine

InChI

InChI=1S/C7H10F3N3/c1-2-13-4-12-3-5(13)6(11)7(8,9)10/h3-4,6H,2,11H2,1H3

InChI Key

HYCWOHJHSQUOAB-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC=C1C(C(F)(F)F)N

Origin of Product

United States

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